3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry
Mechanism of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide typically involves multicomponent reactions and condensation reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is effective in producing substituted imidazo[1,2-a]pyridin-3-yl derivatives with high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, which are advantageous due to their ability to produce a wide range of products while avoiding complex multistage syntheses . The use of specific reagents and optimized reaction conditions can enhance the yield and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, iodine, and tert-butyl hydroperoxide (TBHP) . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents and overall structure.
Uniqueness
3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide is unique due to the presence of the iodine atom, naphthalene group, and benzamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16IN3O/c25-20-9-5-8-19(15-20)24(29)27-23-22(26-21-10-3-4-13-28(21)23)18-12-11-16-6-1-2-7-17(16)14-18/h1-15H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYUUWJVWRQGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)NC(=O)C5=CC(=CC=C5)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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